molecular formula C5H2BrFN2O3 B1361766 4-Bromo-5-fluoro-3-nitropyridin-2-ol CAS No. 884495-02-7

4-Bromo-5-fluoro-3-nitropyridin-2-ol

Cat. No. B1361766
CAS RN: 884495-02-7
M. Wt: 236.98 g/mol
InChI Key: QJZOJKOUBPFZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-5-fluoro-3-nitropyridin-2-ol” is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of nitropyridine derivatives, such as “this compound”, involves a process where halogenated amino pyridines are used as precursors . The reaction involves heating the reaction mass to 100°C to get a clear solution .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H2BrFN2O3. The molecular weight is 236.98 g/mol.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 236.98 g/mol. The density is 2.091g/cm3 and the boiling point is 312.6ºC at 760 mmHg .

Scientific Research Applications

Synthesis of Pyridine Derivatives

4-Bromo-5-fluoro-3-nitropyridin-2-ol is involved in the synthesis of various pyridine nucleosides, which are crucial in the development of biologically active compounds. Nesnow and Heidelberger (1975) explored the synthesis of pyridine nucleosides related to 5-fluorocytosine, indicating the potential of this compound derivatives in pharmaceutical research (Nesnow & Heidelberger, 1975).

Radiopharmaceuticals

The compound has applications in radiopharmaceuticals, as illustrated by Brugarolas et al. (2016), who described the synthesis of meta-substituted fluoropyridines for potential use in radiopharmaceuticals (Brugarolas et al., 2016).

Intermediate for Synthesis

Wang et al. (2016) demonstrated the use of this compound as an intermediate in synthesizing biologically active compounds, highlighting its versatility in chemical synthesis (Wang et al., 2016).

Large Scale Production

Agosti et al. (2017) explored the synthesis of 5-Bromo-2-nitropyridine, related to this compound, for large-scale production, indicating its industrial relevance (Agosti et al., 2017).

Spectroscopic Analysis

Hanuza et al. (2002) conducted a study on 2-Bromo-4-nitropyridine N-oxide, closely related to this compound, analyzing its crystal structure and vibrational spectra, which is essential for understanding its chemical properties (Hanuza et al., 2002).

Synthesis of Fluoropyridines

Sutherland and Gallagher (2003) described a method for synthesizing disubstituted fluoropyridines, demonstrating the compound's utility in producing complex pyridine derivatives (Sutherland & Gallagher, 2003).

properties

IUPAC Name

4-bromo-5-fluoro-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOJKOUBPFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650285
Record name 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884495-02-7
Record name 4-Bromo-5-fluoro-3-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.